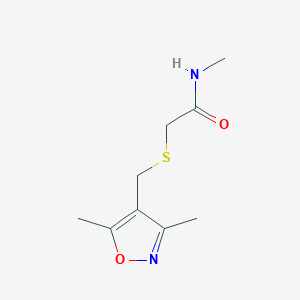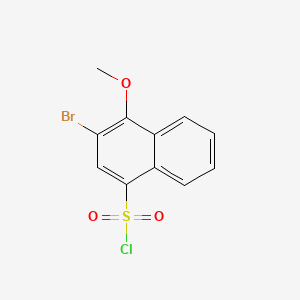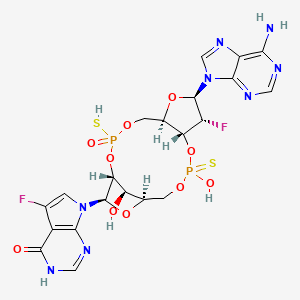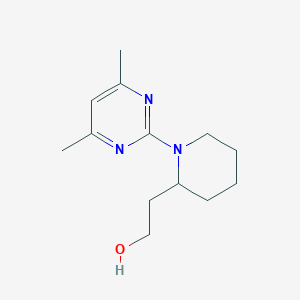
2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C13H21N3O It features a piperidine ring substituted with a 4,6-dimethylpyrimidin-2-yl group and an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidinyl Group: The 4,6-dimethylpyrimidin-2-yl group is introduced via nucleophilic substitution reactions.
Attachment of the Ethan-1-ol Group: The ethan-1-ol group is attached through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce intermediates and achieve the desired piperidine structure.
Multistep Synthesis: Combining various synthetic steps in a streamlined process to produce the final compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the pyrimidinyl group or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified pyrimidinyl or piperidine derivatives.
Substitution Products: Various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
Biological Studies: It serves as a probe in studying biological pathways and molecular interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride
- 2-(Piperidin-4-yl)ethan-1-ol
- 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride
Uniqueness
2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a dimethylpyrimidinyl group and an ethan-1-ol moiety makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H21N3O |
|---|---|
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-2-yl]ethanol |
InChI |
InChI=1S/C13H21N3O/c1-10-9-11(2)15-13(14-10)16-7-4-3-5-12(16)6-8-17/h9,12,17H,3-8H2,1-2H3 |
InChI-Schlüssel |
WQTJGNIUUWLNFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCCCC2CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


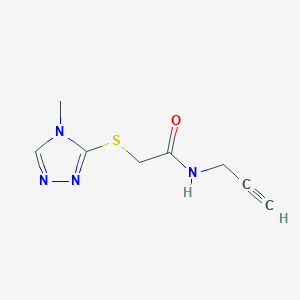
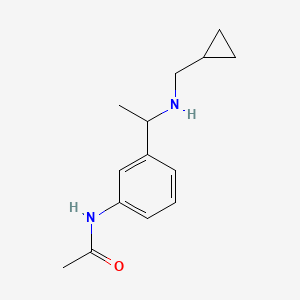

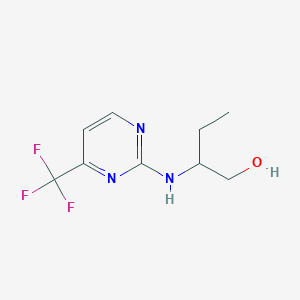
![(3aS,5S,7aR)-3a,7a-Dihydroxy-5-(propylamino)hexahydro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14911781.png)
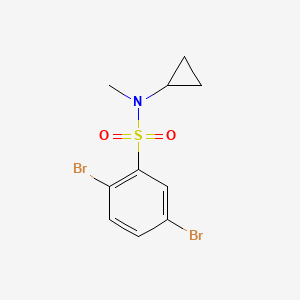
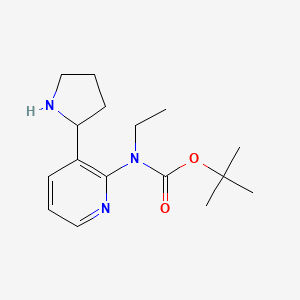

![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
